1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
Description
1-(1,3-Benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a heterocyclic compound featuring three key structural motifs:
- Azetidine-3-carboxamide core: A strained four-membered ring system that influences conformational rigidity and metabolic stability.
- 1,3-Benzothiazole substituent: A bicyclic aromatic group known for its role in anticancer and antimicrobial activities .
- 4-(1H-Tetrazol-1-yl)phenyl group: A tetrazole-containing aryl moiety, a bioisostere for carboxylic acids, enhancing solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS/c26-17(20-13-5-7-14(8-6-13)25-11-19-22-23-25)12-9-24(10-12)18-21-15-3-1-2-4-16(15)27-18/h1-8,11-12H,9-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAXTXDQTMKRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and tetrazole intermediates, followed by their coupling with an azetidine derivative. Common reagents used in these reactions include:
Benzothiazole derivatives: These can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Tetrazole derivatives: These are often prepared via the cycloaddition of azides with nitriles.
Azetidine derivatives: These can be synthesized through the ring closure of appropriate amino alcohols or halides.
The final coupling reaction to form the target compound typically involves amide bond formation under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole and azetidine moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of benzothiazole can inhibit the growth of various bacterial strains. The incorporation of the azetidine ring enhances this activity due to its ability to interact with bacterial enzymes .
Anticancer Properties
The azetidine structure is associated with several anticancer agents. Preliminary studies suggest that 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted in recent literature .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are crucial targets for treating inflammatory diseases and pain management . The structure-activity relationship studies indicate that modifications to the benzothiazole and tetrazole groups can significantly affect inhibitory potency.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | The compound exhibited significant inhibition against Gram-positive bacteria. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in specific cancer cell lines; modulation of MAPK pathways observed. |
| Study 3 | Assess enzyme inhibition | Demonstrated effective inhibition of sEH with a notable IC50 value. |
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Core Structure Analysis
- Azetidine vs. Piperidine/Piperazine :
The target compound’s azetidine core (four-membered ring) introduces greater ring strain and rigidity compared to six-membered piperidine () or piperazine () analogues. This may reduce metabolic flexibility but enhance binding selectivity in sterically constrained targets . - Azetidine vs. Acetamide :
BZ-IV () uses an acetamide linker, offering conformational flexibility that contrasts with the azetidine’s rigidity. This flexibility may improve binding kinetics but reduce target specificity.
Substituent Effects
- Benzothiazole vs. Sulfonyl Groups :
The benzothiazole group in the target compound and BZ-IV is associated with anticancer activity , while sulfonyl-containing analogues (, BJ49606 ) may exhibit stronger electrophilic character, influencing protein binding via covalent interactions. - Tetrazole-Phenyl Bioisostere :
All compounds in Table 1 retain the tetrazole-phenyl group, which mimics carboxylic acids to improve solubility and membrane permeability while avoiding ionization .
Pharmacological Implications
- Anticancer Potential: Benzothiazole derivatives like BZ-IV () demonstrate anticancer activity, suggesting the target compound’s benzothiazole-azetidine hybrid could synergize cytotoxicity with improved pharmacokinetics.
- Metabolic Stability : The azetidine core may confer greater metabolic resistance compared to piperidine/piperazine derivatives, which are prone to oxidative degradation .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a benzothiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , and it features a unique combination of a benzothiazole moiety and a tetrazole ring. These structural components are known for their contributions to biological activity.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| This compound | E. coli, S. aureus | 10.7 - 21.4 μmol/mL | 21.4 - 40.2 μmol/mL |
| Other Benzothiazole Derivatives | Various | Varies | Varies |
In a study evaluating various benzothiazole derivatives, the compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . The MIC values ranged from 10.7 to 21.4 μmol/mL, indicating potent antimicrobial effects.
The proposed mechanism by which this compound exerts its antimicrobial effects involves the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism. The presence of the tetrazole ring is believed to enhance the compound's ability to penetrate microbial membranes effectively.
Case Study 1: Antifungal Activity
In a comparative study of antifungal activities among various benzothiazole derivatives, the compound demonstrated superior efficacy against Candida albicans and Aspergillus niger. The results indicated that the presence of the tetrazole moiety significantly contributed to its antifungal potency.
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of this compound against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a lead compound in antibiotic development .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how do reaction parameters (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The synthesis of benzothiazole- and tetrazole-containing compounds typically involves multi-step protocols. For example, benzothiazole derivatives are often synthesized via cyclization of thioamides or coupling reactions, while tetrazole rings can be formed using sodium azide under acidic conditions . Key parameters include:
- Catalysts : Use of POCl₃ for cyclization (e.g., thiadiazole formation in ) or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for tetrazole functionalization .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation and purification .
- Temperature : Controlled reflux (e.g., 90°C for thiadiazole synthesis) minimizes side reactions .
- Data Table :
| Step | Reaction Type | Conditions (Catalyst/Solvent/Temp) | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Benzothiazole formation | POCl₃, 90°C reflux | 60-70% | |
| 2 | Tetrazole coupling | CuSO₄/Na ascorbate, DMF, RT | 45-60% |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and confirms substitution patterns on aromatic rings .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N/S percentages (e.g., deviations <0.4% indicate high purity) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against kinase targets?
- Methodological Answer :
- Docking Studies : Software like AutoDock Vina can simulate ligand-receptor interactions. For example, benzothiazole analogs in showed binding affinity to kinase ATP pockets via hydrogen bonding with tetrazole nitrogen atoms .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. In , solvatochromic analysis and DFT optimized charge distribution for bioactive conformers .
Q. What experimental approaches resolve discrepancies in reported biological activity data for similar compounds?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity, as impurities <5% can skew IC₅₀ values .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate structure-activity trends .
Q. How can solubility and stability be optimized for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of carboxamide) to enhance solubility, as seen in ’s ethyl benzoate analogs .
- Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous stability. highlights nitro-group modifications to reduce photodegradation .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during azetidine ring formation?
- Answer :
- Protecting Groups : Temporarily protect the tetrazole nitrogen with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks during ring closure .
- Low-Temperature Conditions : Perform reactions at 0–5°C to suppress oligomerization, as demonstrated in ’s diazonium chloride synthesis .
Q. How do steric effects influence the conformational flexibility of the azetidine carboxamide moiety?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
